molecular formula C3H2F3NO2 B1304051 Trifluoropyruvamide CAS No. 883500-27-4

Trifluoropyruvamide

Cat. No.: B1304051
CAS No.: 883500-27-4
M. Wt: 141.05 g/mol
InChI Key: CHPNOFQSSFZEBB-UHFFFAOYSA-N
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Description

Trifluoropyruvamide is a chemical compound with the molecular formula C₃H₂F₃NO₂. It is known for its unique properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoropyruvamide can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ammonia, followed by the addition of a suitable oxidizing agent to form the desired amide. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Trifluoropyruvamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include trifluoropyruvic acid, trifluoropyruvic alcohol, and various substituted derivatives of this compound .

Scientific Research Applications

Trifluoropyruvamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of trifluoropyruvamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to trifluoropyruvamide include:

Uniqueness

This compound is unique due to its specific structure, which includes both an amide and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)1(8)2(7)9/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPNOFQSSFZEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382085
Record name 3,3,3-trifluoro-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-27-4
Record name 3,3,3-trifluoro-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How are Trifluoropyruvamides synthesized?

A1: Trifluoropyruvamides can be efficiently synthesized by reacting isocyanides with Trifluoroacetic anhydride. [] This reaction proceeds smoothly, resulting in high yields of the desired Trifluoropyruvamide derivatives. [] You can find more details about this synthesis in the paper "Trifluoropyruvamides from Isocyanides and Trifluoroacetic Anhydride" [].

Q2: What are some notable reactions Trifluoropyruvamides can undergo?

A2: Trifluoropyruvamides serve as versatile building blocks for synthesizing various fluorinated compounds. For instance, they can be transformed into fluorinated ketoglycolic acid derivatives. [, ] Additionally, reactions with diazo esters provide access to highly functionalized Trifluoromethyl epoxides and diazo compounds. [, ] These reactions highlight the potential of Trifluoropyruvamides in accessing diverse fluorinated molecules.

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